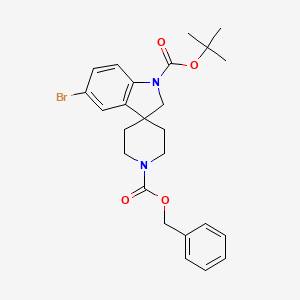

1-N-Boc-5-Bromo-3-spiro(N'-cbZ-piperidin-4-yl)indoline

Description

1-N-Boc-5-Bromo-3-spiro(N'-cbZ-piperidin-4-yl)indoline is a spirocyclic indoline-piperidine hybrid compound featuring dual protective groups: a tert-butoxycarbonyl (Boc) group at the indoline nitrogen and a carboxybenzyl (Cbz) group at the piperidine nitrogen. This compound is of interest in medicinal chemistry due to its structural complexity, which may confer unique interactions with biological targets such as kinases or neurotransmitter receptors. Its molecular formula is C26H30BrN3O4, with a molecular weight of 544.45 g/mol.

Properties

IUPAC Name |

1-O'-benzyl 1-O-tert-butyl 5-bromospiro[2H-indole-3,4'-piperidine]-1,1'-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29BrN2O4/c1-24(2,3)32-23(30)28-17-25(20-15-19(26)9-10-21(20)28)11-13-27(14-12-25)22(29)31-16-18-7-5-4-6-8-18/h4-10,15H,11-14,16-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTXLEFSWJCMGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)C4=C1C=CC(=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701112685 | |

| Record name | 1-(1,1-Dimethylethyl) 1′-(phenylmethyl) 5-bromospiro[3H-indole-3,4′-piperidine]-1,1′(2H)-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701112685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888222-13-7 | |

| Record name | 1-(1,1-Dimethylethyl) 1′-(phenylmethyl) 5-bromospiro[3H-indole-3,4′-piperidine]-1,1′(2H)-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=888222-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) 1′-(phenylmethyl) 5-bromospiro[3H-indole-3,4′-piperidine]-1,1′(2H)-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701112685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

- Amino-protected 4-piperidone (preferably Boc-protected)

- 5-Bromoindoline derivatives

- Hydrazine derivatives and α-ketoaldehydes for pyrazole intermediates

- Reagents for peptide coupling such as HATU and bases like N,N-diisopropylethylamine (DIEA)

Synthetic Route Summary

The synthetic sequence can be summarized as follows:

Formation of Pyrazolo-spiroketone Intermediate

- Reaction of hydrazine with α-ketoaldehyde in refluxing aqueous acetic acid forms a 1-(4-hydroxy-1H-pyrazole-3-yl)ethanone intermediate.

- This intermediate is then reacted with Boc-protected 4-piperidone in the presence of a base (e.g., pyrrolidine) at room temperature to form an amino-protected pyrazolo-spiroketone intermediate.

- Boc deprotection is achieved by treatment with a strong acid such as HCl to yield the free amine spiro intermediate.

Spirocyclization and Protection Steps

- The spirocyclization involves the formation of the spirocyclic framework connecting the indoline and piperidine rings.

- Protection groups such as Boc (tert-butoxycarbonyl) on the nitrogen and Cbz (benzyloxycarbonyl) on the piperidine nitrogen are installed to control reactivity and facilitate purification.

Final Coupling to Introduce the 5-Bromo Substituent

- The final compound is obtained via peptide coupling of the pyrazolo-spiroketone intermediate with the desired carboxylic acid derivative (bearing the 5-bromo substituent) using coupling agents like HATU in solvents such as THF or DMF, in the presence of bases like DIEA or N-methylmorpholine (NMM).

- Alternative coupling methods include conversion of the acid to the acid chloride (using thionyl chloride) or activation with 2-chloro-4,6-dimethoxytriazine, followed by reaction with the spiro intermediate.

Representative Reaction Conditions and Yields

Alternative Synthetic Approaches

Petasis Reaction Approach :

For related spirocyclic pyrrolidines, the Petasis reaction of ketones, pinacol allylboronate, and ammonia in methanol has been used to form free amines, which can then be protected with Boc groups and further elaborated into spirocyclic structures. This approach may be adapted for the synthesis of similar spirocyclic intermediates.Fischer Indole Synthesis and Reduction :

In some related spiro(indoline-piperidine) systems, substituted phenylhydrazines undergo Fischer indole synthesis followed by reduction with sodium borohydride, enabling subsequent functionalization of the indoline nitrogen and deprotection of the piperidine nitrogen.

Analytical Data and Characterization

Typical characterization includes:

NMR Spectroscopy :

1H and 13C NMR spectra confirm the presence of Boc and Cbz protecting groups, spirocyclic framework, and bromine substitution pattern. For example, aromatic protons appear in the 7.0–7.5 ppm range, while Boc tert-butyl protons resonate near 1.4 ppm.Mass Spectrometry (LCMS) :

Molecular ion peaks corresponding to the expected molecular weight of the compound confirm successful synthesis.Chromatographic Purification :

Column chromatography using hexane/ethyl acetate mixtures is commonly employed to purify intermediates and final products.

Summary Table of Key Synthetic Steps

| Step No. | Transformation | Reagents/Conditions | Outcome/Product |

|---|---|---|---|

| 1 | Hydrazone formation | Hydrazine + α-ketoaldehyde, reflux in AcOH | Pyrazole intermediate |

| 2 | Reaction with Boc-4-piperidone | Pyrrolidine, rt | Boc-protected pyrazolo-spiroketone |

| 3 | Boc deprotection | HCl or TFA, rt | Free amine spiro intermediate |

| 4 | Peptide coupling | HATU + DIEA or acid chloride methods | Final 1-N-Boc-5-Bromo-3-spiro(N'-Cbz-piperidin-4-yl)indoline |

Chemical Reactions Analysis

Types of Reactions

1-N-Boc-5-Bromo-3-spiro(N’-cbZ-piperidin-4-yl)indoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The indole core can undergo oxidation to form oxindole derivatives, while reduction can lead to the formation of dihydroindole derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Bromination: N-bromosuccinimide (NBS) in dichloromethane (DCM) or acetonitrile.

Oxidation: Potassium permanganate (KMnO4) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Coupling: Palladium catalysts (Pd(PPh3)4) in the presence of boronic acids.

Major Products

The major products formed from these reactions include substituted indole derivatives, oxindoles, dihydroindoles, and various coupled products depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-N-Boc-5-Bromo-3-spiro(N’-cbZ-piperidin-4-yl)indoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-N-Boc-5-Bromo-3-spiro(N’-cbZ-piperidin-4-yl)indoline involves its interaction with specific molecular targets and pathways. The indole core is known to bind to multiple receptors and enzymes, modulating their activity . The spirocyclic structure enhances its binding affinity and selectivity, making it a potent bioactive compound . The exact molecular targets and pathways may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Protective Group Strategy :

- The Boc and Cbz groups in the target compound provide orthogonal protection, enabling selective deprotection during synthesis . This contrasts with benzyl- or acyl-protected analogs, which may require harsher conditions for modification .

- The absence of Boc/Cbz in analogs like Benzyl 5-Bromospiro[Indoline-3,4’-Piperidine]-1’-Carboxylate simplifies synthesis but limits regioselective functionalization .

Synthetic Accessibility :

- highlights high yields (excellent) for acylation reactions in spiro piperidine systems, suggesting that similar strategies could apply to the target compound .

- Bromine at the 5-position (common in the target compound and Benzyl 5-Bromospiro) enables Suzuki or Buchwald-Hartwig cross-coupling for diversification .

Stability and Solubility: Boc and Cbz groups may improve solubility in organic solvents compared to non-protected analogs. However, the bromine atom could reduce aqueous solubility relative to non-halogenated spiro compounds .

Computational and Experimental Comparisons

- Chemical Similarity Analysis: Graph-based structure comparison () confirms that the spiro indoline-piperidine core is a critical node for similarity. Differences in substituents (e.g., Boc/Cbz vs. benzyl) place the target compound in a distinct cluster .

Biological Activity

1-N-Boc-5-Bromo-3-spiro(N'-cbZ-piperidin-4-yl)indoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of indoline derivatives, which are known for their diverse biological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The structural features of this compound, including the Boc (tert-butyloxycarbonyl) protecting group and the spiro-piperidine moiety, contribute to its unique biological profile.

Anticancer Activity

Recent studies have indicated that indoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 1-N-Boc-5-Bromo-3-spiro(N'-cbZ-piperidin-4-yl)indoline have shown promising results in inhibiting the growth of human breast cancer (MDA-MB-435) and leukemia (HL-60) cell lines. In one study, derivatives displayed IC50 values ranging from 5.77 μM to 11.34 μM against these cell lines, indicating moderate to strong anticancer activity .

Anti-inflammatory Properties

Indoline compounds have also been explored for their anti-inflammatory effects. A notable study focused on the dual inhibition of lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes involved in inflammatory pathways. The results showed that certain indoline derivatives had IC50 values of approximately 0.41 μM for 5-LOX inhibition, suggesting potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of indoline derivatives are another area of interest. Research has demonstrated that these compounds possess activity against various bacterial strains. For example, some derivatives exhibited minimum inhibitory concentration (MIC) values against Gram-positive bacteria such as Bacillus subtilis and Enterococcus faecalis, with values around 75 µg/mL and 125 µg/mL respectively . This suggests their potential use as antibacterial agents.

Study 1: Cytotoxicity Assessment

A comprehensive study evaluated the cytotoxic effects of several indoline derivatives on different cancer cell lines. The findings revealed that:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HL-60 | 7.89 |

| Compound B | MDA-MB-435 | 11.34 |

| Compound C | HCT-8 | 17.69 |

This data indicates that these compounds could serve as lead candidates for further development in cancer therapy.

Study 2: Inflammatory Response Modulation

In another investigation focusing on anti-inflammatory effects, researchers tested various indoline derivatives in a zymosan-induced peritonitis model in mice:

| Compound | Inhibition (%) | In Vivo Model |

|---|---|---|

| Compound D | 70% | Zymosan-induced peritonitis |

| Compound E | 65% | Experimental asthma |

These results highlight the efficacy of certain indoline compounds in reducing inflammation in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.